
Bromfenac-d7 Sodium Sesquihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromfenac-d7 Sodium Sesquihydrate is the labelled analogue of Bromfenac . Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) used for ophthalmic use . It is used for the management of ocular pain and treatment of postoperative inflammation in patients who have undergone cataract extraction .
Synthesis Analysis
A study has developed a new rapid stability-indicating reversed-phase UPLC method for the determination of Bromfenac sodium and its impurities in Bromfenac ophthalmic solution . The bromfenac sodium starting material may be dissolved in a mixture of 8-12 % v/v water in 1,2-dimethoxyethane (10-14 mL/g bromfenac sodium starting material) at 50-75 °C to form a solution .Molecular Structure Analysis
The molecular formula of Bromfenac-d7 Sodium Sesquihydrate is C15H4D7BrNNaO3•1.5H2O . The molecular weight is 766.34 .Chemical Reactions Analysis
A new rapid stability-indicating reversed-phase UPLC method was developed and validated for the determination of Bromfenac sodium and its impurities in Bromfenac ophthalmic solution . This method is capable of separating all eight impurities with good resolution (Rs >4) within 13 min .Physical And Chemical Properties Analysis
The molecular formula of Bromfenac-d7 Sodium Sesquihydrate is 2 C15 H11 Br N O3 . 2 Na . 3 H2 O and the molecular weight is 766.34 .Wirkmechanismus
Safety and Hazards
Bromfenac may result in keratitis. In some susceptible patients, continued use may result in epithelial breakdown, corneal thinning, corneal erosion, corneal ulceration, or corneal perforation; these events may be sight-threatening . If manifestations of corneal epithelial breakdown occur, discontinue therapy immediately and monitor for corneal health .
Zukünftige Richtungen
Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) for ophthalmic use . Ophthalmic NSAIDs are becoming a cornerstone for the management of ocular pain and inflammation . Their well-characterized anti-inflammatory activity, analgesic property, and established safety record have also made NSAIDs an important tool for optimizing surgical outcomes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Bromfenac-d7 Sodium Sesquihydrate can be achieved by the deuteration of Bromfenac Sodium Sesquihydrate.", "Starting Materials": ["Bromfenac Sodium Sesquihydrate", "Deuterium oxide (D2O)", "Sodium Hydroxide (NaOH)"], "Reaction": ["Step 1: Dissolve Bromfenac Sodium Sesquihydrate in D2O.", "Step 2: Add NaOH to the solution and heat it to 80°C.", "Step 3: Deuterium exchange occurs between D2O and Bromfenac Sodium Sesquihydrate resulting in the formation of Bromfenac-d7 Sodium Sesquihydrate.", "Step 4: The product is then isolated and purified."] } | |
CAS-Nummer |
1794937-11-3 |
Produktname |
Bromfenac-d7 Sodium Sesquihydrate |
Molekularformel |
C15H11BrNNaO3 |
Molekulargewicht |
363.193 |
IUPAC-Name |
sodium;2-[2-amino-3-(4-bromo-2,3,5,6-tetradeuteriobenzoyl)-4,5,6-trideuteriophenyl]acetate |
InChI |
InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1/i1D,2D,3D,4D,5D,6D,7D; |
InChI-Schlüssel |
HZFGMQJYAFHESD-VEFZIWIXSA-M |
SMILES |
C1=CC(=C(C(=C1)CC(=O)[O-])N)C(=O)C2=CC=C(C=C2)Br.[Na+] |
Synonyme |
2-Amino-3-(4-bromobenzoyl)benzeneacetic Acid-d7 Sodium Salt Hydrate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



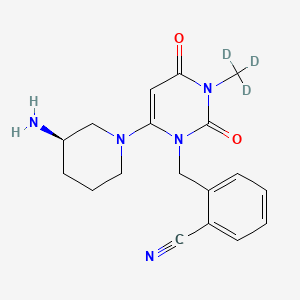
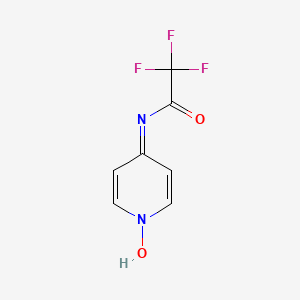
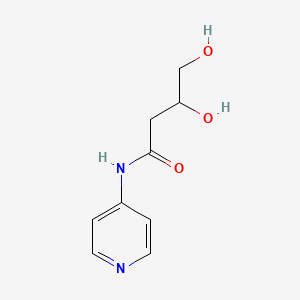
![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

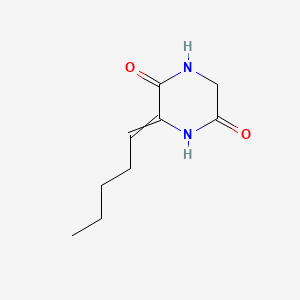
![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)
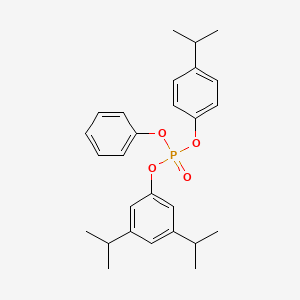
![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)
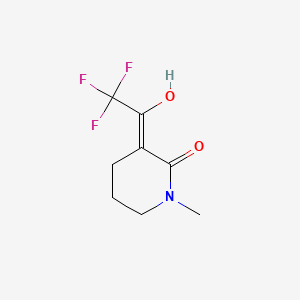

![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587617.png)
